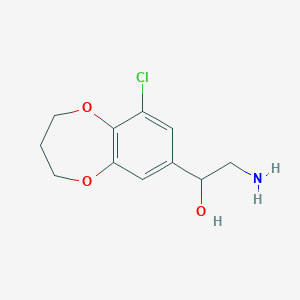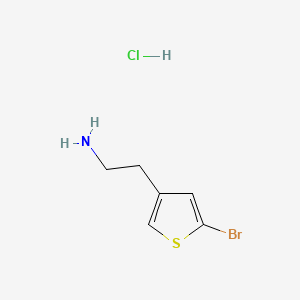
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-4-fluorobenzoic acid is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-4-fluorobenzoic acid typically involves multiple steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The initial step involves the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc group.
Attachment of the Fmoc Group: The Fmoc group is then attached to an amino group through a nucleophilic substitution reaction.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group is introduced via an etherification reaction, where cyclohexanol reacts with a suitable leaving group on the aromatic ring.
Fluorination: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Final Coupling: The final step involves coupling the intermediate with benzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-4-fluorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The fluorenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the cyclohexyloxy and fluorobenzoic acid moieties can form hydrogen bonds and electrostatic interactions with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tritylthio)butanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(cyclohexyloxy)-4-fluorobenzoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required.
Propiedades
Fórmula molecular |
C28H26FNO5 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
5-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid |
InChI |
InChI=1S/C28H26FNO5/c29-24-15-25(22(27(31)32)14-26(24)35-17-8-2-1-3-9-17)30-28(33)34-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-7,10-15,17,23H,1-3,8-9,16H2,(H,30,33)(H,31,32) |
Clave InChI |
WCQNPSWRYDPXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B13580223.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)

aminehydrochloride](/img/structure/B13580227.png)




![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)

![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)

![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
